molecular formula C9H14ClNO B3109248 1-(2-Methoxyphenyl)ethanamine hydrochloride CAS No. 17087-50-2

1-(2-Methoxyphenyl)ethanamine hydrochloride

Cat. No. B3109248
CAS RN: 17087-50-2
M. Wt: 187.66 g/mol
InChI Key: NTKNCZHNEDRTEP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethanamine hydrochloride is a chemical compound with the linear formula C9H14ClNO . It has a molecular weight of 187.671 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)ethanamine hydrochloride is represented by the linear formula C9H14ClNO . The InChI code for this compound is 1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H .


Physical And Chemical Properties Analysis

1-(2-Methoxyphenyl)ethanamine hydrochloride is a solid at room temperature . The compound should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Chemical Research

“1-(2-Methoxyphenyl)ethanamine hydrochloride” is a chemical compound that is used in various chemical research . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis of Urapidil

This compound is used in the synthesis of Urapidil, an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . An improved route to Urapidil starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .

Pictet-Spengler Reaction

It is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . This reaction is a chemical reaction used to synthesize tetrahydroisoquinolines, isoquinolines, and other heterocyclic compounds .

Synthesis of 1,3-Oxazepines

This compound is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . 1,3-Oxazepines are seven-membered heterocyclic compounds containing nitrogen and oxygen atoms .

Agonist of Serotonin 5-HT 2A Receptor

Similar compounds were originally synthesized for research purposes as potent agonists of serotonin 5-HT 2A receptor subtype . These receptors are a subtype of the 5-HT2 receptor that belong to the serotonin receptor family and are commonly located within the cerebral cortex of the brain .

Binding to α1 Adrenergic and H1 Histaminergic Receptors

Low-affinity binding was observed for α1 adrenergic and H1 histaminergic receptors . These receptors are associated with various physiological processes in the body .

Safety and Hazards

This compound is labeled with the GHS07 pictogram . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . The compound should be kept away from heat, sparks, and flame .

properties

IUPAC Name

1-(2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNCZHNEDRTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)ethanamine hydrochloride

CAS RN

17087-50-2
Record name Benzenemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17087-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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